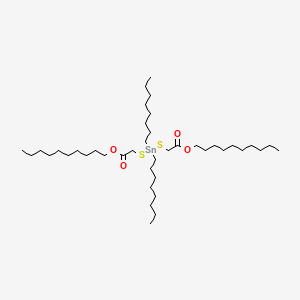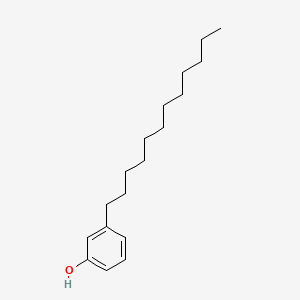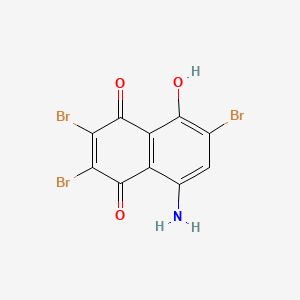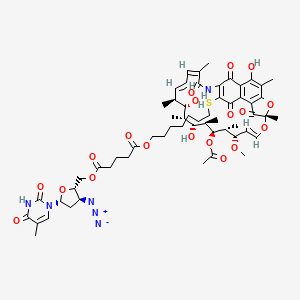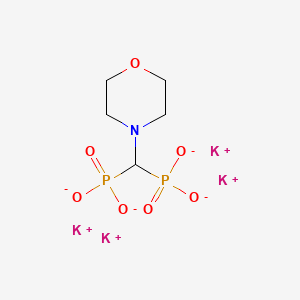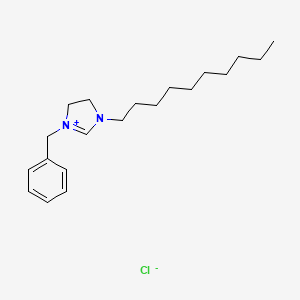
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium salts It is characterized by the presence of a benzyl group at the 3-position, a decyl group at the 1-position, and a chloride anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride typically involves the reaction of 1-decyl-4,5-dihydro-1H-imidazole with benzyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidazolium salt. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can react with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
Substitution Reactions: Formation of new imidazolium salts with different anions.
Oxidation Reactions: Formation of oxidized imidazolium derivatives.
Reduction Reactions: Formation of reduced imidazolium derivatives.
Applications De Recherche Scientifique
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and conductive polymers.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium ring can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the benzyl and decyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Similar in structure but with different substituents at the 1- and 3-positions.
1,3-Dimesitylimidazolidinium chloride: Another imidazolium salt with mesityl groups instead of benzyl and decyl groups.
Uniqueness
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is unique due to its specific combination of benzyl and decyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high lipophilicity and stability.
Propriétés
Numéro CAS |
94088-59-2 |
|---|---|
Formule moléculaire |
C20H33ClN2 |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
1-benzyl-3-decyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H33N2.ClH/c1-2-3-4-5-6-7-8-12-15-21-16-17-22(19-21)18-20-13-10-9-11-14-20;/h9-11,13-14,19H,2-8,12,15-18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HKXVRRCSIQRDCN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCN1CC[N+](=C1)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




